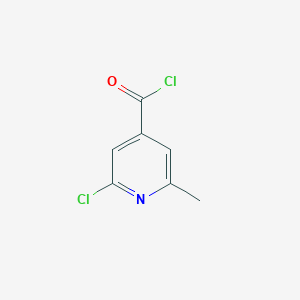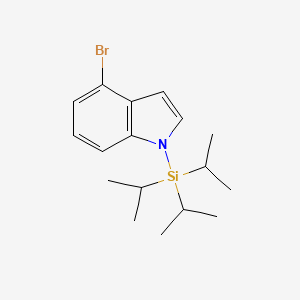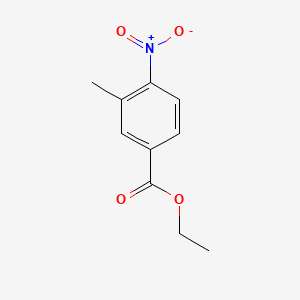
2-phénoxyacétaldéhyde
Vue d'ensemble
Description
Phenoxyacetaldehyde is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound Phenoxyacetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenoxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenoxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la Croissance des Cellules Hématopoïétiques
Le 2-phénoxyacétaldéhyde a été démontré pour inhiber la croissance des cellules hématopoïétiques . Les cellules hématopoïétiques sont responsables de la formation des composants cellulaires du sang. Cette propriété pourrait être utile dans la recherche liée aux troubles sanguins et aux cancers.
Inhibition de la Production d'Enzymes
Ce composé inhibe également la production d'enzymes actives, telles que l'amylase . L'amylase est une enzyme qui aide à digérer les glucides. Elle est produite dans le pancréas et les glandes qui produisent la salive. Cette inhibition pourrait être significative dans des études liées à la digestion et aux troubles métaboliques.
Interférence avec l'Attaque Nucléophile
Le this compound interfère avec l'attaque nucléophile . Une attaque nucléophile est un processus fondamental en chimie organique, où un nucléophile, une espèce riche en électrons, attaque un site pauvre en électrons. Cette propriété pourrait être bénéfique pour étudier les mécanismes réactionnels en chimie organique.
Interférence avec l'Oxydation
Ce composé interfère avec l'oxydation du this compound . L'oxydation est une réaction courante dans les systèmes biologiques et non biologiques. Cette interférence pourrait être utile dans la recherche liée à la production d'énergie, au vieillissement et à diverses maladies.
Méthodes de Synthèse
Les méthodes de synthèse du this compound comprennent des catalyseurs homogènes et des réactions chimiques . Ces informations pourraient être précieuses pour les chercheurs qui travaillent à améliorer la synthèse de ce composé ou à développer de nouvelles méthodes de synthèse.
Compositions Détergentes
Cette molécule a été utilisée dans des compositions détergentes . Cependant, elle n'est pas adaptée à une utilisation dans les matériaux en contact avec les aliments en raison de sa toxicité . Cette application pourrait être pertinente pour les chercheurs dans le domaine de la chimie industrielle et du développement de produits.
Mécanisme D'action
Target of Action
2-Phenoxyacetaldehyde, also known as Cortex aldehyde or Phenoxyacetaldehyde, is a reactive molecule that primarily targets hematopoietic cells . It has been shown to inhibit the growth of these cells .
Mode of Action
The interaction of 2-Phenoxyacetaldehyde with its targets results in the inhibition of the production of active enzymes, such as amylase . This inhibition occurs through the interference of 2-Phenoxyacetaldehyde with the nucleophilic attack and oxidation of the compound itself .
Result of Action
The molecular and cellular effects of 2-Phenoxyacetaldehyde’s action primarily involve the inhibition of hematopoietic cell growth and the production of active enzymes . This suggests that 2-Phenoxyacetaldehyde may have potential applications in contexts where the suppression of these biological processes is desired.
Analyse Biochimique
Biochemical Properties
2-Phenoxyacetaldehyde is known to interact with various enzymes and proteins. It inhibits the production of active enzymes, such as amylase, by interfering with the nucleophilic attack and oxidation of 2-phenoxyacetaldehyde
Cellular Effects
2-Phenoxyacetaldehyde has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of hematopoietic cells
Molecular Mechanism
The molecular mechanism of 2-Phenoxyacetaldehyde is complex and involves several biochemical reactions. It is known to interfere with the nucleophilic attack and oxidation of 2-phenoxyacetaldehyde, thereby inhibiting the production of active enzymes
Propriétés
IUPAC Name |
2-phenoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFILAFLGDUMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051858 | |
| Record name | Phenoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120-70-9 | |
| Record name | Phenoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2120-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, 2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002120709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaldehyde, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














